N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzamide core, substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, a methoxy group, and a propoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group:
Methoxylation and Propoxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxidotetrahydrothiophen-3-yl group.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide core.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-propoxybenzamide
- N-(1,1-dioxidotetrahydro-3-thienyl)-4-propoxy-N-(2-thienylmethyl)benzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H27NO5S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-[(4-propoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H27NO5S/c1-3-12-28-20-9-7-17(8-10-20)15-23(19-11-13-29(25,26)16-19)22(24)18-5-4-6-21(14-18)27-2/h4-10,14,19H,3,11-13,15-16H2,1-2H3 |
InChI Key |
NLHKOZIJNFDPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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